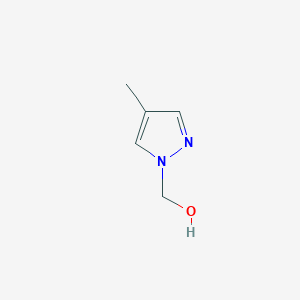

(4-methyl-1H-pyrazol-1-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methylpyrazol-1-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-5-2-6-7(3-5)4-8/h2-3,8H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSHPSMVUVILLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methyl 1h Pyrazol 1 Yl Methanol and Its Derivatives

Direct Synthesis Strategies

Direct synthesis strategies offer the most straightforward routes to (4-methyl-1H-pyrazol-1-yl)methanol and its analogs. These methods typically involve the formation of the key C-N bond between the pyrazole (B372694) ring and the methanolic carbon.

Condensation Reactions Involving 4-Methylpyrazole (B1673528) and Formaldehyde (B43269) Equivalents

The condensation reaction between 4-methylpyrazole and a formaldehyde equivalent is a primary method for the synthesis of this compound. This reaction relies on the nucleophilic character of the pyrazole nitrogen and the electrophilicity of the formaldehyde source. Formaldehyde itself, often in the form of an aqueous solution (formalin) or its solid polymer paraformaldehyde, is a common reagent. wikipedia.org

The reaction is typically carried out in a suitable solvent and may be catalyzed by either an acid or a base. The mechanism involves the nucleophilic attack of the N1 atom of 4-methylpyrazole on the carbonyl carbon of formaldehyde, followed by protonation to yield the hydroxymethyl derivative. The reactivity of formaldehyde is notably high due to its high electrophilicity and minimal steric hindrance. youtube.com

| Reactants | Catalyst/Conditions | Product | Reference |

| 4-Methylpyrazole, Formaldehyde | Base | This compound | youtube.com |

Nucleophilic Substitution Routes to Pyrazolylmethanols

Nucleophilic substitution reactions provide an alternative and versatile pathway to pyrazolylmethanols. In this approach, a pyrazole salt, typically generated by deprotonating the pyrazole with a suitable base, acts as a nucleophile. This nucleophile then displaces a leaving group from a haloalkanol or a similar electrophilic species.

For instance, the sodium salt of 4-methylpyrazole can be reacted with a compound like 1-chloroethanol (B3344066) to yield this compound. The success of this reaction depends on factors such as the choice of base, solvent, and the nature of the leaving group. These reactions are fundamental in organic synthesis for creating carbon-heteroatom bonds. youtube.comyoutube.com

| Nucleophile | Electrophile | Product | Reference |

| 4-Methylpyrazole anion | 1-Chloroethanol | This compound | youtube.comyoutube.com |

Green Chemistry Approaches to this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrazole derivatives. These approaches aim to reduce or eliminate the use and generation of hazardous substances, leading to more environmentally benign and sustainable processes.

Solventless Synthesis Protocols

Solventless, or solid-state, synthesis offers a significant green advantage by minimizing the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. In the context of pyrazole synthesis, reactions can be carried out by grinding the reactants together, sometimes with a solid support or catalyst. For example, a one-pot, three-component condensation of aromatic aldehydes, ethyl acetoacetate, and phenylhydrazine/hydrazine (B178648) hydrate (B1144303) under solvent-free conditions has been reported for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). researchgate.net This approach often leads to higher yields, shorter reaction times, and simpler work-up procedures. researchgate.net

Ultrasound-Promoted Synthesis

Ultrasound irradiation has emerged as a powerful tool in synthetic organic chemistry, often leading to enhanced reaction rates and yields. nih.govnih.gov The application of ultrasound can promote the synthesis of pyrazole derivatives by accelerating mass transfer and increasing the reactivity of the substrates. nih.govresearchgate.net For example, the synthesis of 2-(pyrazol-1-yl)pyrimidine derivatives has been successfully achieved under ultrasonic conditions, resulting in faster reactions and better yields compared to classical methods. scispace.com This technique is particularly beneficial for reactions that are sluggish under conventional heating. nih.gov Studies have shown that ultrasound can sometimes even alter the reaction pathway, leading to different products than those obtained under silent conditions. nih.gov

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous flow synthesis, is a modern technique where a chemical reaction is run in a continuously flowing stream rather than in a batch-wise fashion. This technology offers several advantages, including improved safety, better heat and mass transfer, and the potential for automation and scalability. While specific examples for the synthesis of this compound using flow chemistry are not yet widely reported, the principles of flow chemistry are being applied to the synthesis of various heterocyclic compounds. The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields and purities of the desired products.

Indirect Synthesis of Pyrazolylmethanol Moieties

The synthesis of this compound and its derivatives is typically not achieved through a direct, single-step process. Instead, chemists employ multi-step indirect strategies that allow for greater control over the final molecular architecture. These methods can be broadly categorized into those that build the heterocyclic ring system from acyclic precursors and those that modify a pre-formed pyrazole ring.

Ring-Closing Strategies for 4-Methylpyrazole Formation

The construction of the 4-methylpyrazole ring is a foundational step in the synthesis of the target compound and its derivatives. The most prevalent methods involve the condensation of a hydrazine species with a 1,3-dicarbonyl compound or an equivalent synthon, leading to the formation of the five-membered heterocyclic ring. nih.govresearchgate.net

A classic and effective approach is the Paal-Knorr synthesis, which involves the reaction between a hydrazine and a 1,3-dicarbonyl compound. researchgate.net To achieve the desired 4-methyl substitution pattern, a suitably substituted dicarbonyl precursor is required. For instance, the synthesis of 4-methyl-3,5-diphenyl-1H-pyrazole is accomplished by reacting 3-methyl-2,4-pentanedione (B1204033) (a methylated β-diketone) with hydrazine hydrate. mdpi.com This cyclocondensation reaction proceeds efficiently to yield the corresponding 4-methylated pyrazole. mdpi.com

Another powerful strategy involves 1,3-dipolar cycloaddition reactions. nih.govresearchgate.net These reactions typically involve an in-situ generated diazo compound reacting with an alkyne. researchgate.net This method offers a high degree of regioselectivity in many cases, allowing for the controlled placement of substituents on the pyrazole ring.

More modern techniques include ring transformation reactions. One such method involves the conversion of pyrimidine (B1678525) rings into pyrazoles. nih.gov For example, certain substituted pyrimidines can undergo a ring contraction when treated with hydrazine at elevated temperatures, yielding a pyrazole core. While the scope can be limited, this represents an alternative pathway for accessing the pyrazole scaffold. nih.gov

The table below summarizes key ring-closing strategies for forming 4-methylpyrazole systems.

| Strategy | Reactants | Key Features | Example Product | Reference |

| Cyclocondensation | 1,3-Diketone (e.g., 3-methyl-2,4-pentanedione) + Hydrazine Hydrate | A common and straightforward method for pyrazole synthesis. | 4-Methyl-3,5-diphenyl-1H-pyrazole | mdpi.com |

| Cyclocondensation | α-Difluoro acetyl intermediate + Methylhydrazine | Used for synthesizing functionalized pyrazoles for agrochemicals. | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | google.com |

| Ring Transformation | Substituted Pyrimidine + Hydrazine | Involves the contraction of a six-membered ring into a five-membered pyrazole. | Substituted Pyrazoles | nih.gov |

Functionalization of Pre-existing Pyrazole Scaffolds

Once the 4-methylpyrazole core is obtained, the next critical step toward the target molecule is the introduction of the methanol (B129727) group at the N1 position. This is a type of N-alkylation or, more specifically, N-hydroxymethylation. The functionalization of pyrazole rings is a well-developed area of synthetic chemistry, offering various methods to modify the scaffold. nih.govrsc.org

The direct hydroxymethylation of 4-methylpyrazole can be achieved by reacting it with formaldehyde. This reaction introduces the -CH₂OH group onto one of the ring nitrogen atoms. Due to the tautomerism of N-unsubstituted pyrazoles, this reaction can potentially yield a mixture of N1 and N2 isomers, although the N1 isomer is often the major product.

A prominent example of N1 functionalization of 4-methylpyrazole is seen in the synthesis of scorpionate-type ligands. For instance, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline is synthesized by reacting 4-methylpyrazole with 4-(trifluoromethyl)aniline (B29031) in the presence of a strong base like potassium hydroxide (B78521) (KOH). mdpi.com In this C-F activation strategy, three molecules of 4-methylpyrazole are attached to a single methyl carbon, demonstrating the high reactivity of the N1 position towards electrophilic substitution. mdpi.com

Besides N-alkylation, functionalization can also occur on the carbon atoms of the pyrazole ring, although this is not a direct route to the title compound. For example, electrophilic fluorinating agents like Selectfluor® can be used to introduce fluorine at the C4 position of a pre-existing 4-methyl-1H-pyrazole, creating 4-fluoro-4-methyl-4H-pyrazoles. mdpi.com

| Functionalization Type | Reagents | Scaffold | Key Outcome | Reference |

| N1-Alkylation | 4-(Trifluoromethyl)aniline, KOH | 4-Methylpyrazole | Synthesis of a tris(pyrazolyl)methane ligand via C-F activation. | mdpi.com |

| N1-Hydroxymethylation | Formaldehyde | 4-Methylpyrazole | Direct introduction of the methanol moiety at the N1 position. | General Knowledge |

| C4-Fluorination | Selectfluor® | 4-Methyl-3,5-diphenyl-1H-pyrazole | Introduction of a fluorine atom at the C4 position. | mdpi.com |

Stereoselective Synthetic Pathways to Chiral Derivatives

The development of synthetic routes to chiral derivatives of pyrazoles is of significant interest due to their potential applications in medicinal chemistry and materials science. These methods aim to control the three-dimensional arrangement of atoms, leading to enantiomerically enriched or pure products.

One effective approach utilizes chiral auxiliaries to guide the stereochemical outcome of a reaction. A notable example is the asymmetric synthesis of pyrazole derivatives where a chiral center is directly bonded to a ring nitrogen. nih.gov This has been achieved by using (R)- or (S)-tert-butanesulfinamide as a chiral auxiliary. The synthesis begins with the condensation of the chiral auxiliary with an aldehyde to form a chiral sulfinyl imine. A stereoselective addition of a nucleophile to this imine, followed by desulfination and subsequent cyclization steps, yields the chiral pyrazole derivative with high enantiomeric excess (100% ee). nih.gov

Organocatalysis provides another powerful tool for stereoselective synthesis. Domino reactions, which involve multiple bond-forming events in a single pot, can be rendered asymmetric using chiral organocatalysts. For example, the synthesis of chiral dihydropyrano[2,3-c]pyrazoles has been accomplished through a domino Michael addition reaction. metu.edu.tr This process uses quinine/squaramide-based bifunctional organocatalysts to create enantiomerically enriched fused pyrazole systems. metu.edu.tr

Furthermore, stereospecific ring-closing reactions can be employed. The synthesis of non-racemic 1-aryl-3,5-diphenyl-4,5-dihydro-1H-pyrazoles (chiral pyrazolines) has been reported from chiral Michael adducts of thiophenol to chalcones. researchgate.net The key step is a stereospecific intramolecular nucleophilic substitution that closes the ring, although the resulting chiral pyrazolines can be configurationally unstable. researchgate.net

| Methodology | Key Reagents/Catalysts | Chirality Source | Product Type | Reference |

| Chiral Auxiliary | (R)- or (S)-tert-butanesulfinamide | Chiral auxiliary directs stereoselective addition. | Chiral pyrazole with N-bonded stereocenter | nih.gov |

| Organocatalysis | Quinine/squaramide-based bifunctional organocatalysts | Chiral catalyst creates a chiral environment for the reaction. | Chiral dihydropyrano[2,3-c]pyrazoles | metu.edu.tr |

| Stereospecific Ring-Closure | Chiral Michael adducts | Chirality is transferred from the acyclic precursor during cyclization. | Chiral 4,5-dihydropyrazoles (pyrazolines) | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

1D NMR (¹H, ¹³C) for Structural Confirmation (Beyond Basic Identification)

Detailed ¹³C NMR data is available for the isomeric compound 1-methyl-4-hydroxymethylpyrazole. The chemical shifts observed in DMSO-d₆ provide a valuable reference for the expected resonances in (4-methyl-1H-pyrazol-1-yl)methanol.

Table 1: ¹³C NMR Chemical Shifts for 1-Methyl-4-hydroxymethylpyrazole

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C3 | 132.27 |

| C4 | 121.95 |

| C5 | 127.28 |

| CH₂OH | 54.36 |

| N-CH₃ | Not Reported |

Source: Baltayan et al., 2010

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Although specific 2D NMR spectra for this compound have not been detailed in the available research, the application of these techniques is crucial for unambiguous structural assignment. For example, in the analysis of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments were utilized to confirm ¹H and ¹³C NMR assignments.

COSY (Correlation Spectroscopy): Would be used to establish the correlation between adjacent protons, for instance, confirming the coupling between the hydroxyl proton and the methylene (B1212753) protons of the methanol (B129727) group.

HSQC (Heteronuclear Single Quantum Coherence): Would definitively link each proton to its directly attached carbon atom. This would confirm the assignments of the pyrazole (B372694) ring protons to their respective carbons and the methylene protons to the methanol carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Is instrumental in identifying longer-range couplings (2-3 bonds). This would be key in confirming the connectivity between the pyrazole ring and the methanol group by observing correlations between the methylene protons and the pyrazole ring carbons (C5 and N1), and between the pyrazole protons and the methanol carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of atoms. This could be used to confirm the through-space relationship between the N-methylene group and the C5 proton of the pyrazole ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

While a specific FTIR spectrum for this compound is not available, the expected characteristic absorption bands can be inferred from the analysis of similar pyrazole-containing molecules. For a related compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, IR spectroscopy confirmed the presence of aromatic rings around 1626 cm⁻¹. For this compound, the key expected vibrational frequencies would include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.

C-H stretch (aromatic/heteroaromatic): Peaks typically appearing just above 3000 cm⁻¹.

C-H stretch (aliphatic): Peaks typically appearing just below 3000 cm⁻¹ for the methyl and methylene groups.

C=N and C=C stretch (pyrazole ring): Absorptions in the 1400-1600 cm⁻¹ region.

C-O stretch: A strong band in the 1000-1260 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight and elucidating the fragmentation pattern of a compound. Although experimental mass spectra for this compound are not published, predicted data provides insight into its expected behavior under mass spectrometric conditions.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 113.07094 |

| [M+Na]⁺ | 135.05288 |

| [M+K]⁺ | 151.02682 |

| [M+H-H₂O]⁺ | 95.06092 |

Source: PubChemLite

The fragmentation of this compound would likely involve the initial loss of a water molecule from the protonated molecular ion, leading to the formation of a stable pyrazolyl-methyl cation.

X-ray Crystallography for Solid-State Structure Determination

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline |

| 1-methyl-4-hydroxymethylpyrazole |

Investigation of Polymorphism and Crystal Engineering

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. The investigation of polymorphism and the application of crystal engineering principles to control the solid-state structure of this compound have not been documented in the reviewed literature. Studies on related compounds, such as 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, have identified polymorphic forms, highlighting that pyrazole-containing molecules can exhibit this phenomenon. mdpi.com However, these findings are specific to a different molecule and cannot be directly extrapolated.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The this compound molecule possesses functional groups capable of forming significant intermolecular interactions. The hydroxyl (-OH) group can act as a hydrogen bond donor, and the pyrazole nitrogen atoms can act as hydrogen bond acceptors. These interactions are crucial in dictating the supramolecular assembly. Additionally, the pyrazole ring provides the potential for weak C-H···π or π-π stacking interactions.

While the specific nature, geometry, and energetic contributions of these interactions in the crystal lattice of this compound have not been experimentally determined, studies on other pyrazole derivatives confirm the importance of such interactions in their crystal structures. For instance, various pyrazole compounds exhibit strong N-H···N or O-H···N hydrogen bonds and π-π stacking, which direct their molecular assembly into dimers, chains, or more complex networks. nih.govutexas.edunih.gov Without specific data for this compound, a detailed and accurate elucidation of its unique intermolecular interactions is not possible.

Reactivity and Mechanistic Studies of 4 Methyl 1h Pyrazol 1 Yl Methanol

Alcohol Functionalization

The primary alcohol group in (4-methyl-1H-pyrazol-1-yl)methanol is a key site for various chemical transformations, allowing for the synthesis of a range of derivatives. These reactions include oxidation, conversion to halogenated analogues, and esterification and etherification.

Oxidation Reactions to Carbonyl Derivatives

The oxidation of the hydroxymethyl group in pyrazole (B372694) derivatives can lead to the formation of corresponding aldehydes or carboxylic acids, depending on the reaction conditions and the oxidizing agent used. For instance, the Vilsmeier-Haack reaction of hydrazones can produce 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. nih.gov While specific studies on the oxidation of this compound to its corresponding aldehyde, 1-methyl-1H-pyrazole-4-carbaldehyde, are not detailed in the provided results, the synthesis of the latter from 1-methyl-1H-pyrazole-4-carbaldehyde and a Grignard reagent suggests the reverse reaction is a standard transformation. nih.gov

Conversion to Halogenated Analogues

The hydroxyl group can be substituted by a halogen atom to yield halogenated derivatives. These halogenated pyrazoles are valuable intermediates in organic synthesis. The synthesis of 4-halogenated-1H-pyrazoles has been a subject of study, with methods available for producing fluoro, chloro, bromo, and iodo derivatives. mdpi.com For example, fluorination of 1H-pyrazoles can be achieved using agents like Selectfluor®. mdpi.com While direct conversion of this compound to a halogenated analogue is not explicitly described, the established methods for halogenating the pyrazole ring suggest that similar transformations of the hydroxymethyl group are feasible. mdpi.commdpi.com

Esterification and Etherification Reactions

The alcohol functionality of this compound allows for esterification and etherification reactions. These reactions would involve reacting the alcohol with carboxylic acids or their derivatives to form esters, or with alkyl halides or other electrophiles to form ethers. While specific examples for this compound are not provided in the search results, these are fundamental reactions of alcohols and would be expected to proceed under standard conditions.

Nucleophilic Reactivity of the Hydroxyl Group

The oxygen atom of the hydroxyl group in this compound possesses lone pairs of electrons, making it a nucleophile. This nucleophilicity is central to its esterification and etherification reactions, where it attacks an electrophilic carbon atom. The reactivity of the hydroxyl group can be influenced by the electronic properties of the pyrazole ring. The pyrazole ring, being an aromatic system, can affect the electron density on the oxygen atom, thereby modulating its nucleophilic character.

Reactivity of the Pyrazole Ring System

The pyrazole ring itself is an active participant in various chemical reactions, most notably electrophilic aromatic substitution. The substituents on the ring can direct the position of these substitutions.

Electrophilic Aromatic Substitution on the 4-Methylpyrazole (B1673528) Moiety

Electrophilic substitution reactions on pyrazole rings typically occur at the C4 position, as it is the most electron-rich position. nih.gov In the case of this compound, the 4-position is already occupied by a methyl group. Therefore, electrophilic substitution would be directed to other available positions on the ring, likely the C3 or C5 positions. The methyl group at the C4 position is an electron-donating group, which generally activates the ring towards electrophilic attack. Studies on other substituted pyrazoles have shown that electrophilic substitution occurs exclusively at the C4 atom of the five-membered heteroring when it is unsubstituted. researchgate.net When the C4 position is blocked, the substitution pattern will be dictated by the directing effects of the existing substituents, including the N-hydroxymethyl group and the C4-methyl group.

Directed Functionalization of the Pyrazole Nucleus

The pyrazole ring is an aromatic heterocycle susceptible to a variety of functionalization reactions. The presence of the N-hydroxymethyl group and the methyl group at the C4 position in this compound is expected to influence the regioselectivity of these reactions.

The primary sites for electrophilic substitution on the pyrazole ring are typically the C3 and C5 positions, with the C4 position being less reactive. However, in this compound, the C4 position is already substituted with a methyl group. This leaves the C3 and C5 positions as the most likely targets for functionalization. The N-hydroxymethyl group can act as a directing group, potentially influencing the preference for substitution at the C5 position through chelation assistance with certain reagents.

Table 1: Potential Directed Functionalization Reactions of the Pyrazole Nucleus in this compound

| Reaction Type | Reagents and Conditions | Expected Product(s) | Regioselectivity |

| Halogenation | N-Halosuccinimide (NBS, NCS, NIS), CCl₄, reflux | 5-Halo-(4-methyl-1H-pyrazol-1-yl)methanol | C5-selective |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-(4-methyl-1H-pyrazol-1-yl)methanol | C5-selective |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid | C5-selective |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | 5-Acyl-(4-methyl-1H-pyrazol-1-yl)methanol | C5-selective |

| Lithiation/Deprotonation | n-Butyllithium, THF, -78 °C | 5-Lithio-(4-methyl-1H-pyrazol-1-yl)methanol | C5-selective |

This table presents hypothetical reactions and expected outcomes based on established pyrazole chemistry. Experimental verification is required.

Furthermore, the hydroxymethyl group itself is a site for potential reactions. It can undergo oxidation to form the corresponding aldehyde or carboxylic acid, or it can be converted to a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. These transformations would provide further avenues for the diversification of the pyrazole scaffold.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these potential transformations is crucial for controlling reaction outcomes and designing new synthetic strategies.

Elucidation of Reaction Pathways and Intermediates

The directed functionalization of the pyrazole nucleus is expected to proceed through well-established electrophilic aromatic substitution or directed ortho-metalation pathways.

In electrophilic aromatic substitution , an electrophile (E⁺) attacks the electron-rich pyrazole ring. The N-hydroxymethyl group, being weakly electron-withdrawing, would likely direct incoming electrophiles to the C5 position. The reaction would proceed through a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The subsequent loss of a proton from the C5 position would restore the aromaticity of the pyrazole ring, yielding the 5-substituted product.

Directed metalation , specifically lithiation, offers a powerful method for regioselective functionalization. The reaction would likely involve the coordination of the lithium atom of an organolithium reagent (e.g., n-butyllithium) to the oxygen atom of the hydroxymethyl group and the N2 nitrogen of the pyrazole ring. This coordination would direct the deprotonation to the adjacent C5 position, forming a 5-lithiated intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C5 position with high selectivity.

Role of Catalysts and Reagents in Directed Reactivity

The choice of catalysts and reagents is paramount in achieving the desired reactivity and selectivity.

Lewis acids , such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃), are often employed in Friedel-Crafts reactions to activate the acylating or alkylating agent, making it a more potent electrophile.

In directed lithiation , the choice of the organolithium reagent and the solvent can influence the efficiency and regioselectivity of the deprotonation. Strongly coordinating solvents like tetrahydrofuran (B95107) (THF) are typically used to stabilize the lithiated intermediate.

For cross-coupling reactions following a C-H activation or halogenation step, palladium or copper catalysts are commonly used. The choice of ligands on the metal center can significantly impact the reaction's efficiency and substrate scope. For instance, bulky electron-rich phosphine (B1218219) ligands are often employed in palladium-catalyzed cross-coupling reactions.

Isotopic Labeling Studies

While no specific isotopic labeling studies have been reported for this compound, such experiments would be invaluable for elucidating reaction mechanisms.

For instance, to confirm the mechanism of directed lithiation, a deuterium (B1214612) labeling study could be performed. By quenching the lithiated intermediate with D₂O, the incorporation of deuterium at the C5 position would provide strong evidence for the formation of the 5-lithiated species.

Similarly, kinetic isotope effect (KIE) studies could be employed to determine the rate-determining step of a reaction. For example, by comparing the rate of an electrophilic substitution reaction using this compound and its C5-deuterated analog, one could ascertain whether the C-H bond cleavage is involved in the rate-determining step.

Computational Chemistry and Theoretical Investigations

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its geometry, stability, and reactivity. Electronic structure analysis for (4-methyl-1H-pyrazol-1-yl)methanol involves a variety of computational techniques to map out its electronic landscape.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules. By approximating the electron density, DFT can accurately calculate the optimized geometry, total energy, and other electronic parameters. For this compound, a typical approach would involve using a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. tandfonline.com Such calculations would yield the optimized bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy conformation. These geometric parameters are crucial for understanding the molecule's three-dimensional structure.

A study on related pyrazolone (B3327878) derivatives demonstrated that DFT calculations at the B3LYP/6-31G(d) level of theory can effectively determine geometry parameters, total energies, and dipole moments. jocpr.com Similarly, for this compound, these calculations would provide a comprehensive picture of its electronic ground state.

| Parameter | Predicted Value |

|---|---|

| Total Energy (Hartree) | -419.xxxx |

| Dipole Moment (Debye) | 2.xx |

| N1-N2 Bond Length (Å) | 1.3xx |

| C3-C4 Bond Length (Å) | 1.3xx |

| C4-C5 Bond Length (Å) | 1.4xx |

| N1-C5 Bond Length (Å) | 1.3xx |

| N1-CH2 Bond Length (Å) | 1.4xx |

| C4-CH3 Bond Length (Å) | 1.5xx |

Note: The values in the table are representative and would be determined through specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. tandfonline.com

For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. The HOMO is expected to be localized primarily on the electron-rich pyrazole (B372694) ring, while the LUMO would also be distributed over the ring system. A smaller HOMO-LUMO gap suggests higher reactivity. Computational studies on other pyrazole derivatives have shown that the nature and position of substituents can significantly influence the energies of these frontier orbitals. researchgate.netresearchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.xx |

| LUMO | -0.xx |

| HOMO-LUMO Gap (ΔE) | 5.xx |

Note: The values in the table are representative and would be determined through specific DFT calculations.

Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, theoretical calculations can predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These calculated frequencies can then be compared with experimental IR data to assign specific vibrational modes to the observed absorption bands. Studies on pyrazolone derivatives have shown good agreement between DFT-calculated and experimental IR spectra. jocpr.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. Theoretical NMR studies on substituted pyrazoles have demonstrated that calculated chemical shifts correlate well with experimental values, aiding in the structural elucidation of these compounds. jocpr.comresearchgate.net

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH (pyrazole ring) | 7.xx | 13x.x |

| CH (pyrazole ring) | 7.xx | 11x.x |

| CH₂ (methanol) | 5.xx | 6x.x |

| CH₃ (methyl) | 2.xx | 1x.x |

| OH | Variable | - |

Note: The values in the table are representative and would be determined through specific calculations. The OH proton chemical shift is highly dependent on solvent and concentration.

Reaction Mechanism Predictions

Computational chemistry can also be employed to investigate the pathways of chemical reactions, providing insights into their feasibility and kinetics.

A transition state is a high-energy, transient species that exists along the reaction coordinate between reactants and products. Characterizing the geometry and energy of a transition state is crucial for understanding the activation energy of a reaction. For a potential reaction involving this compound, such as an esterification or oxidation of the methanol (B129727) group, computational methods can be used to locate the transition state structure. This involves searching the potential energy surface for a first-order saddle point, which is a maximum in one direction (the reaction coordinate) and a minimum in all other directions. Frequency calculations are then performed to confirm the presence of a single imaginary frequency, which corresponds to the vibrational mode of the molecule moving along the reaction coordinate.

Once a transition state has been identified, the entire reaction pathway can be mapped by performing an Intrinsic Reaction Coordinate (IRC) calculation. This calculation follows the path of steepest descent from the transition state down to the reactants and products, providing a detailed picture of the geometric changes that occur throughout the reaction. The resulting energy profile, often referred to as a reaction coordinate diagram, illustrates the energy changes along the reaction pathway, including the activation energies for the forward and reverse reactions. This information is fundamental to understanding the kinetics and thermodynamics of the reaction. For instance, computational studies on the synthesis of other pyrazole derivatives have utilized such methods to elucidate reaction mechanisms. rsc.org

Solvation Model Effects on Reactivity

The chemical reactivity of this compound is profoundly influenced by its solvent environment. Computational chemistry offers powerful tools to simulate these effects, primarily through the use of solvation models. These models are essential for predicting how a solvent can alter the electronic structure, stability, and reaction pathways of a solute.

Theoretical investigations of pyrazole derivatives frequently employ implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). researchgate.netresearchgate.net In these approaches, the solvent is treated as a continuous medium with specific dielectric properties rather than as individual molecules. This method allows for the efficient calculation of solvation free energy, which indicates the stability of the solute in a given solvent. For instance, studies on similar pyrazole compounds have used the SMD model to calculate solvation energies in various solvents, revealing which solvents are preferable for solubilization. researchgate.net A study on a related tris(pyrazolyl)methane derivative utilized the SMD model to simulate the reaction environment in dimethylsulfoxide (DMSO), which was crucial for calculating the transition states of the reaction. mdpi.com

The choice of solvent can significantly impact the electronic properties of this compound. Quantum chemical calculations, often performed using Density Functional Theory (DFT), can be combined with these solvation models (e.g., DFT/IEFPCM) to predict changes in the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity. A smaller gap generally implies higher reactivity. Solvents can modulate this gap; for example, polar solvents might stabilize charged intermediates or transition states, thereby lowering the activation energy for a particular reaction.

Investigations into pyrazole derivatives show that solvents can also influence tautomeric equilibria and the acidity of protons, which are key aspects of their reactivity. nih.gov For this compound, solvation models would be critical in understanding its reactivity in nucleophilic or electrophilic substitution reactions, as the solvent can affect the accessibility and reactivity of the pyrazole ring's nitrogen atoms and the hydroxyl group. mdpi.com

Table 1: Common Solvation Models and Their Applications in Pyrazole Chemistry

| Solvation Model | Abbreviation | Principle | Typical Application | Reference |

| Polarizable Continuum Model | PCM | Treats the solvent as a continuous, polarizable dielectric. The solute is placed in a cavity within this medium. | Calculating solvation free energies; studying solvent effects on spectroscopic and electronic properties. | researchgate.net |

| Solvation Model based on Density | SMD | An implicit model where the solvation energy is calculated based on the solute's electron density. | Predicting solvation energies in a wide range of solvents with high accuracy. | researchgate.netmdpi.com |

| Integral Equation Formalism PCM | IEFPCM | A variant of PCM that provides a robust and widely used method for calculating solvent effects. | Investigating solvent effects on electronic properties (HOMO-LUMO) and reaction mechanisms. | nih.gov |

| Quantum Mechanics/Molecular Mechanics | QM/MM | A hybrid method where the solute (QM region) is treated with high-level quantum mechanics and solvent molecules (MM region) are treated with classical molecular mechanics. | Studying explicit solvent interactions, such as hydrogen bonding, and their effect on vibrational properties. | tandfonline.com |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial determinants of its chemical and biological function. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the molecule's structural landscape and dynamic behavior. eurasianjournals.com

Conformational analysis of this compound typically begins with quantum mechanical methods, such as DFT, to identify stable, low-energy conformers. nih.govresearchgate.net These calculations optimize the molecular geometry, focusing on the rotational freedom around the C-N bond connecting the methanol group to the pyrazole ring and the C-O bond of the methanol side chain. Key considerations include the orientation of the hydroxymethyl group relative to the plane of the pyrazole ring and the potential for intramolecular hydrogen bonding between the hydroxyl proton and the N2 nitrogen of the pyrazole ring.

Following the identification of stable conformers, Molecular Dynamics (MD) simulations are employed to study the molecule's behavior over time. nih.gov In an MD simulation, the motion of every atom is calculated over a series of small time steps by solving Newton's equations of motion, governed by a force field that describes the interatomic potentials. This provides a dynamic picture of the molecule, revealing how it flexes, bends, and interacts with its environment.

For this compound, MD simulations can:

Explore Conformational Space: Reveal the transitions between different low-energy conformations and the energy barriers separating them.

Analyze Solvent Interactions: Explicitly model the interactions between the molecule and surrounding solvent molecules (e.g., water or methanol), showing how solvent shells form and how hydrogen bonds are made and broken. Studies on pyrazole in aqueous solutions have highlighted the importance of pyrazole-solvent hydrogen bonding. globalresearchonline.net

Validate Docking Poses: In drug design studies, MD simulations are used to assess the stability of a molecule's binding mode within a biological target, such as an enzyme's active site. rsc.orgmdpi.com

The combination of conformational analysis and MD simulations provides a comprehensive understanding of the structural preferences and dynamic nature of this compound, which is fundamental to interpreting its reactivity and interactions.

Crystal Structure Prediction and Polymorphism Modeling

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. wikipedia.org These different crystalline forms, known as polymorphs, can have distinct physical properties, including melting point, solubility, and stability, even though they are chemically identical. The study of polymorphism is particularly critical in the pharmaceutical industry, as different polymorphs can affect a drug's efficacy and shelf life.

While the specific crystal structure of this compound is not detailed in the provided search results, the study of related compounds provides significant insight into its likely solid-state behavior. A key example is the documented polymorphism of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, a complex molecule containing the 4-methyl-pyrazole unit. mdpi.com Researchers discovered two distinct polymorphs of this compound, which were identified and characterized using single-crystal X-ray diffraction. mdpi.com This finding demonstrates that even subtle changes in molecular packing can lead to different crystal structures in molecules containing the 4-methyl-pyrazole moiety.

The primary experimental method for identifying polymorphs is single-crystal X-ray diffraction, which provides definitive information about the arrangement of molecules in the crystal lattice, including the space group and unit cell dimensions. mdpi.commdpi.com

The case of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline illustrates how different packing arrangements can arise. mdpi.com The two identified polymorphs crystallize in different space groups and exhibit distinct intermolecular interactions, highlighting the potential for similar complexity in the solid state of this compound.

Table 2: Crystallographic Data for the Two Polymorphs of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline

| Parameter | Polymorph I | Polymorph II |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | C2/c |

| a (Å) | 10.3396(4) | 20.3703(7) |

| b (Å) | 17.5855(6) | 10.2974(3) |

| c (Å) | 11.2334(4) | 20.2443(6) |

| β (°) ** | 112.984(2) | 114.618(1) |

| Volume (ų) ** | 1878.53(12) | 3858.9(2) |

| Reference | mdpi.com | mdpi.com |

This table is provided as an illustrative example of polymorphism in a closely related compound.

Applications of 4 Methyl 1h Pyrazol 1 Yl Methanol Derivatives in Advanced Chemical Research

Ligand Design in Coordination Chemistry

The strategic placement of a methyl group on the pyrazole (B372694) ring and the presence of the N-hydroxymethyl functional group make (4-methyl-1H-pyrazol-1-yl)methanol an attractive precursor for a variety of ligand architectures. The methyl group provides a steric and electronic perturbation compared to unsubstituted pyrazole ligands, while the hydroxyl group offers a convenient handle for further synthetic elaboration.

Synthesis of Monodentate, Bidentate, and Polydentate Ligands

The this compound scaffold can be elaborated into ligands with varying denticity. In its simplest form, the parent molecule can act as a monodentate ligand, coordinating to a metal center through one of its pyrazole nitrogen atoms.

More complex ligands are synthesized by leveraging the reactivity of the hydroxymethyl group. For instance, bidentate and polydentate ligands can be prepared through condensation reactions. A common strategy involves the reaction of the hydroxymethylpyrazole with amines. The synthesis of 1,4-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperazine, a bis-bidentate ligand, was achieved by reacting two equivalents of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with piperazine (B1678402) in acetonitrile. researchgate.netresearchgate.net This method demonstrates a straightforward pathway to creating multidentate systems where two pyrazolylmethyl units are bridged by a diamine linker. georgiasouthern.edu The modularity of this approach allows for the creation of a wide array of new ligands by simply changing the pyrazole or the diamine component. georgiasouthern.edu

| Ligand Type | General Synthetic Strategy | Example Precursors | Resulting Ligand Class |

| Monodentate | Direct use of the parent compound | This compound | N-donor ligand |

| Bidentate | Condensation with a primary amine | This compound, Benzylamine | N,N-bidentate ligand |

| Polydentate | Condensation with a diamine or polyamine | This compound, Piperazine | Bis-bidentate N,N,N',N'-tetradentate ligand |

Design of Chiral Pyrazolylmethanol-Based Ligands

The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce enantiomerically pure compounds. utexas.edu While specific examples starting directly from this compound are not extensively detailed, general principles of chiral ligand design can be applied. Chirality can be introduced in several ways:

Modification of the Methanol (B129727) Carbon: Creating a stereocenter at the carbon atom bearing the hydroxyl group.

Incorporation of a Chiral Backbone: Attaching the (4-methyl-1H-pyrazol-1-yl)methyl moiety to a pre-existing chiral scaffold, such as those derived from amino acids, binaphthyls, or spiro compounds. researchgate.netrsc.org

Chiral-at-Metal Complexes: Utilizing the pyrazolylmethanol derivative as an achiral ligand in a complex where the metal center itself becomes the source of chirality. nih.gov

The design of such ligands often involves creating C2-symmetric structures to simplify the number of possible reaction pathways and aid in mechanistic studies. utexas.edu The synthesis of new catalytic platforms often involves associating a pyridyl-imidazolidine fragment or similar chiral motifs with a coordinating group, a strategy applicable to pyrazole systems. researchgate.net

Formation of Tris(pyrazolyl)methane and Related Analogues

A significant application of pyrazole derivatives is in the synthesis of tris(pyrazolyl)methane (Tpm) ligands, which are neutral tridentate "scorpionate" ligands isoelectronic to the widely used anionic tris(pyrazolyl)borates (Tp). mdpi.com The synthesis of the 4-methyl substituted analogue, tris(4-methyl-1H-pyrazol-1-yl)methane, has been successfully achieved. butler.edu

Several synthetic routes exist for Tpm ligands. mdpi.com One established method involves the reaction of a pyrazole with a C1 source like chloroform (B151607) or carbon tetrachloride in the presence of a phase transfer catalyst. mdpi.comnih.gov More recent methods utilize a C–F activation strategy. For example, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline was synthesized in good yield by reacting 4-(trifluoromethyl)aniline (B29031) with 4-methylpyrazole (B1673528) and potassium hydroxide (B78521) in DMSO. mdpi.com This reaction proceeds via a proposed SN2-type mechanism where the deprotonated pyrazole acts as a nucleophile. mdpi.com

| Product | Reactants | Solvent | Key Conditions | Yield |

| 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline | 4-(trifluoromethyl)aniline, 4-methylpyrazole, KOH | DMSO | Reflux, 1 hour | 63% mdpi.com |

| 4-[tris(1H-pyrazol-1-yl)methyl]phenol | 4-(trifluoromethyl)phenol, Sodium pyrazol-1-ide | THF | Reflux, 12 hours | 58% nih.govresearchgate.net |

| Tris(3-methyl-1H-pyrazol-1-yl)methane | 3-methylpyrazole, Chloroform, Na2CO3 | Water/Chloroform | Reflux, 72 hours, Phase transfer catalyst | Not specified nih.gov |

The synthesis of these ligands can sometimes be accomplished in under a day, which is an advantage over the lengthy heating periods often required for other ligand syntheses. mdpi.com

Coordination Modes of this compound Derived Ligands

Ligands derived from this compound exhibit various coordination modes depending on their final structure.

Monodentate (κ¹): The parent molecule and simple derivatives can coordinate through a single pyrazole nitrogen atom.

Bidentate (κ²): Ligands can be designed to chelate to a metal center, for example, through two nitrogen atoms from different pyrazole rings linked by a backbone, or potentially through one pyrazole nitrogen and the oxygen of the hydroxyl/alkoxy group (N,O-coordination).

Tridentate (κ³): The tris(4-methyl-1H-pyrazol-1-yl)methane ligand acts as a classic facial-capping tridentate ligand, binding through three nitrogen atoms (one from each pyrazole ring) in a κ³-N,N,N fashion. This coordination mode is a hallmark of scorpionate ligands. butler.edu

The coordination of these ligands to a metal can significantly influence the properties of the resulting complex. Studies on [TpmM(CO)3L]+ (M = W, Mo) complexes, including the tris(4-methyl) derivative, have shown that the chemical shift of the central methane (B114726) hydrogen is sensitive to the nature of a seventh coordinated ligand (L), indicating electronic communication through the metal center. butler.edu

Catalytic Applications

The development of new pyrazole-based ligands is often driven by their potential application in homogeneous catalysis. researchgate.net Metal complexes featuring these ligands can serve as active catalysts for a range of important organic reactions. nih.gov

Pyrazolylmethanol-Metal Complexes in Organic Transformations

Metal complexes of tris(pyrazolyl)methane (Tpm) derivatives have been successfully employed as catalysts for various organic transformations, particularly with Group 11 metals. researchgate.net The versatility of the Tpm framework allows for fine-tuning of the catalyst's steric and electronic environment by modifying the substituents on the pyrazole rings.

Furthermore, complexes involving protic pyrazole ligands have demonstrated significant catalytic activity. Coordination to a Lewis acidic metal center increases the acidity of the pyrazole N-H proton, enabling the ligand to participate directly in catalytic cycles. nih.gov Ruthenium(II) complexes with protic pyrazole ligands have been shown to promote the transfer hydrogenation of ketones, nitriles, esters, and other functional groups. nih.gov Similarly, chiral-at-metal iridium(III) complexes, when used with protic pyrazoles as additives, effectively catalyze the asymmetric transfer hydrogenation of ketones. nih.gov

| Catalytic Reaction | Metal Center | Ligand Type | Example Substrates |

| Transfer Hydrogenation | Ruthenium, Iridium | Protic Pyrazole Ligands | Ketones, Nitriles, Esters nih.gov |

| Hydrogen Evolution | Iridium | 2-(1H-pyrazol-3-yl)pyridine | Formic Acid nih.gov |

| Various Organic Transformations | Group 11 Metals (Cu, Ag, Au) | Tris(pyrazolyl)methane | General researchgate.net |

| Olefin Epoxidation | Molybdenum, Tungsten | Pyridinyl Alcoholato | trans-methyl styrene (B11656) nih.gov |

While many examples use protic pyrazoles (with an N-H bond), the principles can be extended to systems derived from N-functionalized pyrazoles like this compound, where the ligand framework provides a stable and tunable platform for the catalytically active metal center.

Cross-Coupling Reactions

Palladium complexes featuring poly(pyrazol-1-ylmethyl)benzene ligands have been synthesized and evaluated as catalysts in Heck coupling reactions. znaturforsch.comuj.ac.za These studies demonstrate the potential of pyrazole-containing ligands in facilitating carbon-carbon bond formation. Additionally, copper(I)-catalyzed amination reactions have been reported using 4-iodo-1H-1-tritylpyrazole, highlighting the adaptability of the pyrazole core in cross-coupling catalysis. nih.gov However, specific data on the performance of this compound derivatives in Suzuki, Heck, or other cross-coupling reactions is not available.

Hydrogenation and Hydroformylation

The field of asymmetric catalysis has seen the use of rhodium complexes for the transfer hydrogenation of quinolone derivatives. rsc.org While this showcases the potential for pyrazole-related structures in reduction reactions, there is no specific mention of ligands derived from this compound being employed in hydrogenation or hydroformylation catalysis.

C-H Activation and Functionalization

The synthesis of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, a compound structurally related to the target molecule, has been achieved through a C-F activation strategy. It has been noted that related tris(pyrazolyl)methane ligands are utilized in C-H bond activation. mdpi.com Furthermore, ruthenium and iridium-based catalytic systems have been developed for C-H methylation and amination, respectively, though the ligands in these systems are not specified as derivatives of this compound. nih.govacs.orgdiva-portal.org

Stereoselective Catalysis

Enantioselective amination of pyrazolones has been accomplished using chiral bifunctional thioureas as organocatalysts. nih.gov This demonstrates the utility of the pyrazole scaffold in developing stereoselective transformations. However, there is a lack of reported applications for chiral ligands derived from this compound in stereoselective catalysis.

Role of Ligand Structure in Catalytic Activity and Selectivity

Due to the limited availability of specific research on the catalytic applications of this compound derivatives, a detailed analysis of the structure-activity and structure-selectivity relationships is not possible at this time.

Precursors for Advanced Materials

The use of pyrazole-containing ligands as building blocks for porous materials is a well-established area of research.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Pyrazole derivatives are recognized as valuable linkers in the construction of metal-organic frameworks (MOFs) and coordination polymers. researchgate.netacs.orgnih.govacs.orgresearchgate.netresearchgate.netrsc.orgmdpi.comdntb.gov.ua For instance, dicarboxylic acid derivatives of bis(pyrazol-1-yl)alkanes have been identified as interesting building blocks for MOFs. nih.gov Coordination polymers have also been synthesized from ligands containing a pyrazol-1-ylmethyl moiety, which bears a structural resemblance to the target compound. researchgate.net Despite these related examples, there are no specific reports detailing the synthesis and properties of MOFs or coordination polymers directly incorporating this compound or its derivatives as the primary organic linker.

Development of Organic Light-Emitting Materials

While direct applications of this compound in commercial Organic Light-Emitting Diodes (OLEDs) are not yet widely reported, the broader family of pyrazole derivatives is a significant area of investigation for new luminescent materials. The N-heterocyclic structure of the pyrazole ring is a key component in many ligands used to create luminescent metal complexes. These complexes, particularly those involving heavy metals like iridium(III), are central to the development of phosphorescent OLEDs (PhOLEDs), which can achieve near-100% internal quantum efficiency.

The role of the pyrazole moiety in these materials is to provide a stable coordination site for the metal ion and to influence the photophysical properties of the resulting complex, such as its emission color and quantum yield. The methyl group at the 4-position of the pyrazole ring in this compound can be used to fine-tune these properties through steric and electronic effects. The hydroxymethyl group offers a convenient handle for further functionalization, allowing for the incorporation of these pyrazole units into larger, more complex ligand systems.

Research into metal-organic frameworks (MOFs) with pyrazolate ligands has also highlighted their potential for luminescent applications. rsc.org These materials can exhibit tunable emission properties based on the choice of both the metal ion and the organic linker. rsc.orgrsc.org While specific research on MOFs derived directly from this compound is still emerging, the foundational principles suggest that its derivatives could be valuable components in the design of new luminescent MOFs for applications in sensing and solid-state lighting.

Application in Supramolecular Assemblies

The field of supramolecular chemistry, which focuses on the design and synthesis of large, well-defined structures from smaller molecular components, has found a valuable tool in pyrazole-based ligands. The nitrogen atoms of the pyrazole ring are excellent donors for coordinating with metal ions, driving the self-assembly of complex architectures such as molecular cages and coordination polymers.

A notable example of the utility of the 4-methylpyrazole unit is in the synthesis of tris(pyrazolyl)methane (Tpm) ligands. The synthesis of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline has been reported, showcasing the use of 4-methylpyrazole as a precursor. mdpi.com These tripodal ligands are known to form stable complexes with a variety of metals, which can then act as nodes in the construction of larger supramolecular assemblies. The methyl groups on the pyrazole rings can influence the steric environment around the metal center, affecting the geometry and properties of the final assembly.

While this specific example does not start from this compound, the hydroxymethyl group of the title compound provides a reactive site that can be readily modified to create multidentate ligands. Such ligands, featuring multiple pyrazole units, would be highly effective in directing the self-assembly of discrete, cage-like structures or extended networks with potential applications in catalysis, molecular recognition, and guest encapsulation.

Building Blocks in Complex Molecule Synthesis

The reactivity of the pyrazole ring and the functional handle provided by the hydroxymethyl group make this compound a valuable building block for the synthesis of more complex heterocyclic systems.

Preparation of Fused Pyrazole Systems

Fused pyrazole derivatives are a class of compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities and interesting electronic properties. The synthesis of these systems often involves the construction of a new ring onto a pre-existing pyrazole core.

This compound can serve as a versatile starting material in this context. The hydroxymethyl group can be easily oxidized to an aldehyde or converted to other functional groups, which can then participate in cyclization reactions. For instance, a pyrazole-4-carbaldehyde, a close analogue of an oxidized form of the title compound, has been utilized in domino reactions to construct pyrazolo[3,4-b]pyridone systems. This demonstrates the potential of pyrazole aldehydes as precursors for fused heterocyclic systems.

Furthermore, multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules, including fused pyrazoles, in a single step. nih.govnih.gov The functional groups present in derivatives of this compound could be strategically employed in MCRs to generate a wide variety of fused pyrazole scaffolds.

Construction of Multi-heterocyclic Scaffolds

Beyond fused systems, this compound derivatives are valuable for constructing molecules containing multiple distinct heterocyclic rings. The pyrazole unit itself can be linked to other heterocyclic systems through various synthetic transformations.

The hydroxymethyl group of the title compound can be used as a point of attachment to other heterocyclic precursors. For example, it could be converted into a leaving group, allowing for nucleophilic substitution by another heterocyclic amine, or it could be used in coupling reactions to link the pyrazole ring to another aromatic or heteroaromatic system. The synthesis of pyrazole-linked phthalazinone-pyran hybrids through a multicomponent reaction strategy highlights the utility of pyrazole carbaldehydes in building such multi-heterocyclic frameworks.

Use in Domino and Cascade Reactions

Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, represent a highly efficient approach to complex molecule synthesis. The structural features of this compound and its derivatives make them well-suited for use in such reaction sequences.

A key transformation of the hydroxymethyl group is its oxidation to an aldehyde. Pyrazole-4-carbaldehydes have been shown to participate in domino reactions with other reagents to form complex fused systems. For example, the reaction of a 1-phenyl-3-(4-alkoxyphenyl)pyrazole-4-carbaldehyde with 3-methyl-5-aminopyrazole and 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) leads to the formation of a pyrazolo[3,4-b]pyridone system in a regioselective manner.

Furthermore, a one-pot cascade reaction involving a 2-formyl-meso-tetraarylporphyrin and other reagents has been developed to synthesize peripherally fused N-aryl-2-pyridonoporphyrins. acs.org This highlights the potential for pyrazole-containing aldehydes, accessible from this compound, to participate in complex tandem sequences to generate intricate molecular architectures with interesting photophysical properties. acs.org

Future Directions and Emerging Research Trends

Development of Novel Synthetic Routes with Enhanced Sustainability

The chemical industry is increasingly focusing on "green" chemistry, a movement that seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netrsc.org The synthesis of pyrazole (B372694) derivatives, including (4-methyl-1H-pyrazol-1-yl)methanol, is a key area for the application of these principles. researchgate.netrsc.org

Traditional methods for synthesizing pyrazoles can involve harsh reaction conditions, such as the use of organic solvents, high temperatures, and extended reaction times, which are energetically and economically costly. researchgate.net In response, researchers are exploring a variety of more sustainable approaches:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, often from hours to minutes, and eliminate the need for excessive heating, thereby increasing energy efficiency. rsc.orggsconlinepress.comnih.govnih.gov

Ultrasonication: The use of ultrasound can also accelerate reactions and improve yields. researchgate.netrsc.org

Solvent-Free and Aqueous Conditions: Conducting reactions without organic solvents or in water, a benign and inexpensive solvent, greatly reduces the environmental impact. researchgate.netgsconlinepress.comnih.gov

Catalyst-Free Reactions: The development of reactions that proceed efficiently without a catalyst simplifies purification and reduces waste. acs.orgnih.gov

Multi-component, One-Pot Reactions: These reactions combine multiple starting materials in a single reaction vessel to form a complex product in one step, which is more efficient and generates less waste than traditional multi-step syntheses. researchgate.netnih.gov

Visible Light-Promoted Synthesis: This green and sustainable strategy utilizes visible light as an energy source to drive chemical reactions at room temperature, offering a cost-effective and environmentally friendly alternative. acs.orgnih.gov

The development of these greener synthetic methods is crucial for the sustainable production of this compound and its derivatives for various applications.

Exploration of Underutilized Reactivity Modes

While the fundamental reactivity of the pyrazole core is well-established, there is ongoing research into exploring less common or "underutilized" reaction pathways to create novel and complex molecules. This includes investigating the reactivity of the hydroxymethyl group of this compound in new transformations.

Recent advancements in synthetic methodology are expanding the toolkit available to chemists. For instance, the development of novel catalytic systems and reaction conditions can unlock new modes of reactivity. nih.govmdpi.com The exploration of electrophilic cyclization reactions under transition-metal-catalyst- and oxidant-free conditions is one such area that offers milder and more regioselective routes to substituted pyrazoles. nih.gov By systematically studying the behavior of this compound under a variety of reaction conditions, researchers can uncover new ways to functionalize this molecule and its derivatives, leading to the synthesis of previously inaccessible compounds.

Rational Design of this compound Derivatives for Specific Applications

The core structure of this compound serves as a versatile scaffold for the design of new molecules with tailored properties for specific applications in medicine and materials science. mdpi.comnih.gov The process of rational design involves understanding the relationship between a molecule's structure and its activity (structure-activity relationship, or SAR) to create new derivatives with enhanced performance. nih.gov

By making systematic modifications to the this compound structure—for example, by introducing different functional groups at various positions on the pyrazole ring—researchers can fine-tune the molecule's properties. nih.gov This approach has been successfully used to develop pyrazole derivatives with a wide range of biological activities. nih.gov For instance, structure-activity relationship studies of pyrazol-4-yl-pyridine derivatives have led to the discovery of potent and selective modulators of important biological targets. nih.gov

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the field of chemistry, including the study of pyrazole derivatives. eurasianjournals.comyoutube.com These computational tools can analyze vast datasets of chemical information to identify patterns and make predictions about the properties and behavior of molecules. eurasianjournals.comnih.gov

In the context of this compound, ML and AI can be applied in several ways:

Predicting Physicochemical Properties: Algorithms can be trained to predict properties such as solubility, stability, and reactivity, which can help to prioritize which derivatives to synthesize and test. eurasianjournals.com

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models use ML to correlate the structural features of molecules with their biological activity. nih.govresearchgate.netnih.gov This can accelerate the discovery of new drug candidates by predicting the activity of virtual compounds before they are synthesized. researchgate.net

Generative Models for Molecular Design: AI can be used to generate novel molecular structures that are predicted to have desired properties. youtube.com These generative models can propose new derivatives of this compound that have a high probability of being active for a specific application. youtube.com

Synthesis Planning: AI tools are being developed to assist chemists in designing synthetic routes to target molecules, including complex pyrazole derivatives. youtube.com

The synergy between experimental chemistry and computational modeling holds immense promise for accelerating the discovery and development of new materials and therapeutics based on the this compound scaffold. eurasianjournals.com

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity Method |

|---|---|---|---|

| 1 | HCHO, HCl, RT | 65–75 | TLC |

| 2 | NaBH₄, MeOH | 80–85 | HPLC |

Basic: What spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- NMR Spectroscopy:

- FTIR: Bands for O–H stretch (3200–3600 cm⁻¹) and C=N (1550–1600 cm⁻¹) .

- Mass Spectrometry: Molecular ion peak ([M+H]⁺) at m/z 139 (calculated for C₆H₈N₂O) .

Advanced: How is X-ray crystallography applied to determine molecular geometry?

Methodological Answer:

- Data Collection: Use a Stoe IPDS-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å) for single-crystal analysis .

- Refinement: Employ SHELXL for structure solution and refinement. Key parameters include:

- Output: Dihedral angles between pyrazole and substituents (e.g., 16.83° for methoxyphenyl groups in analogs) .

Advanced: How to resolve contradictions in spectroscopic or crystallographic data?

Methodological Answer:

- Cross-Validation: Combine NMR, IR, and X-ray data to confirm assignments. For example:

- Discrepancies in ¹H NMR shifts may arise from solvent effects; verify with deuterated solvents .

- Ambiguous NOE signals can be resolved via 2D NMR (COSY, HSQC) .

- Software Tools: Use SHELXL to refine crystallographic models and validate against density maps .

Q. Table 2: Common Data Contradictions and Solutions

| Issue | Resolution Method | Reference |

|---|---|---|

| Overlapping NMR peaks | 2D NMR or deuteration | |

| Low-resolution XRD | High-flux synchrotron sources |

Methodological: How to optimize reaction conditions for higher yields?

Methodological Answer:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate cyclization .

- Temperature Control: Maintain 60–80°C for exothermic steps to avoid side reactions .

- Purification: Use preparative HPLC or silica gel chromatography (eluent: EtOAc/hexane, 3:7) .

Advanced: What computational methods predict reactivity or biological interactions?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to study tautomerism or charge distribution .

- Molecular Docking: Screen against protein targets (e.g., kinases) using AutoDock Vina. Pyrazole derivatives show affinity for hydrophobic pockets .

- MD Simulations: Simulate solvation effects in water (AMBER force field) to assess stability .

Q. Table 3: Example Docking Results for Analogous Compounds

| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| COX-2 | -8.2 | H-bond with Ser530 |

| CDK2 | -7.9 | Hydrophobic packing |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.